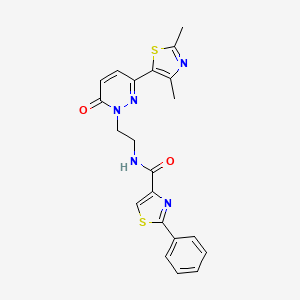

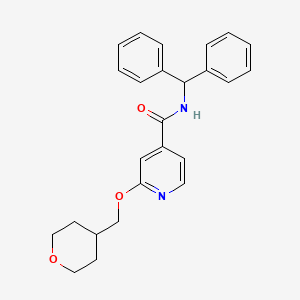

![molecular formula C22H18N2O2 B2727738 (3Z)-3-[(4-methylphenyl)methoxyimino]-1-phenylindol-2-one CAS No. 478261-35-7](/img/structure/B2727738.png)

(3Z)-3-[(4-methylphenyl)methoxyimino]-1-phenylindol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(4-methylphenyl)methoxyimino]-1-phenylindol-2-one, also known as MMIPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Investigation

- The synthesis and x-ray structural investigation of similar compounds reveal insights into the molecular architecture and crystallization processes. For instance, the study of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones provides data on the crystallization in a monoclinic system and the impact of molecular structure on crystallization behavior (Gluziński, Grochowski, Krajewski, & Pupek, 1991).

Novel Synthesis Methods for Heterocycles

- Compounds like 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one have demonstrated utility as a synthon for the synthesis of various heterocycles, indicating potential pathways for creating derivatives of (3Z)-3-[(4-methylphenyl)methoxyimino]-1-phenylindol-2-one (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Molecular Interaction Studies

- Understanding the interactions of methyl phenylalkanoates with esterases provides insight into the biochemical interactions of similar compounds, potentially leading to new applications in biological and medical research (Kroon, Faulds, Brézillon, & Williamson, 1997).

Tubulin Polymerization Inhibition

- Methoxy-substituted 3-formyl-2-phenylindoles have been found to inhibit tubulin polymerization, suggesting potential applications in cancer research and treatment (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Prototropy and Radical Scavenging Activity

- Schiff bases, such as those containing methoxy groups, have been studied for their prototropy and radical scavenging activities, which could be relevant for the development of pharmaceuticals and food additives (Kaştaş, Kaştaş, Güder, Gür, Muğlu, & Büyükgüngör, 2017).

Antioxidant and Anticancer Applications

- Studies on the radical scavenging activities of similar compounds demonstrate potential applications in antioxidant and anticancer therapies (Alaşalvar, Soylu, Güder, Albayrak, Apaydın, & Dilek, 2014).

Herbicidal Activities

- Triazolinone derivatives, which share structural similarities, have been explored for their herbicidal activities, indicating possible agricultural applications (Luo, Jiang, Wang, Chen, & Yang, 2008).

properties

IUPAC Name |

(3Z)-3-[(4-methylphenyl)methoxyimino]-1-phenylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-16-11-13-17(14-12-16)15-26-23-21-19-9-5-6-10-20(19)24(22(21)25)18-7-3-2-4-8-18/h2-14H,15H2,1H3/b23-21- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZVUYOMPKXAMC-LNVKXUELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid](/img/structure/B2727655.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2727665.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2727669.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B2727671.png)

![3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727672.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2727675.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime](/img/structure/B2727676.png)